

# Olesoxime in Neurodegenerative Diseases: A Meta-Analysis of Clinical Trial Data

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## Compound of Interest

Compound Name: Olesoxime

Cat. No.: B10752328

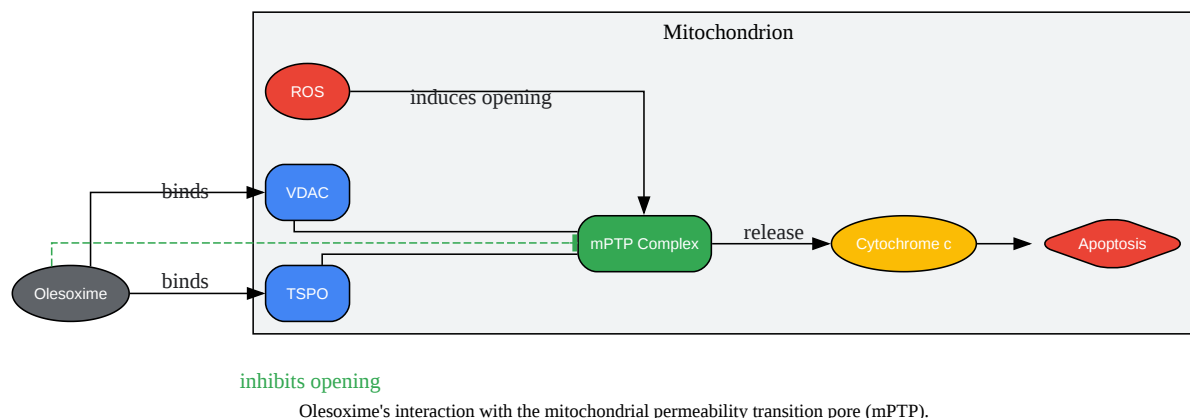
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A Comparative Guide for Researchers and Drug Development Professionals

**Olesoxime**, a cholesterol-like compound, has been investigated as a potential neuroprotective therapy for neurodegenerative diseases, primarily targeting mitochondrial dysfunction. This guide provides a meta-analysis of the clinical trial data for **olesoxime** in Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA), comparing its performance against current standard-of-care and emerging therapies. Experimental data, detailed methodologies, and signaling pathways are presented to offer a comprehensive overview for the scientific community.

## Olesoxime: Mechanism of Action

**Olesoxime**'s neuroprotective effects are attributed to its interaction with the mitochondrial permeability transition pore (mPTP), a key regulator of cell death. It is believed to exert its function by binding to two proteins in the outer mitochondrial membrane: the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).<sup>[1][2]</sup> This interaction helps to prevent the opening of the mPTP, thereby reducing mitochondrial swelling, cytochrome c release, and subsequent apoptotic pathways. By preserving mitochondrial integrity and function, **olesoxime** aims to protect motor neurons from degeneration.<sup>[1]</sup>



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Caption: **Olesoxime's** Mitochondrial Signaling Pathway.

## Clinical Trials in Spinal Muscular Atrophy (SMA)

**Olesoxime** has been evaluated in clinical trials for its potential to treat Spinal Muscular Atrophy (SMA), a genetic disorder characterized by the loss of motor neurons.

### Key Clinical Trial: NCT01302600

This Phase 2, randomized, double-blind, placebo-controlled trial assessed the safety and efficacy of **olesoxime** in patients with Type 2 or non-ambulatory Type 3 SMA.

Experimental Protocol:

- Participants: 165 patients aged 3 to 25 years with genetically confirmed Type 2 or non-ambulatory Type 3 SMA.[3]
- Intervention: **Olesoxime** (10 mg/kg/day) oral suspension or placebo for 24 months.[3]

- Primary Outcome Measure: Change from baseline in the Motor Function Measure (MFM) D1+D2 score at 24 months. The MFM is a validated scale that assesses motor function in neuromuscular diseases, with domains for standing and transfers (D1), axial and proximal motor function (D2), and distal motor function (D3).[3][4][5] Scores for each item range from 0 (cannot initiate) to 3 (normal function).[1]
- Statistical Analysis: The primary analysis was a comparison of the change from baseline in the MFM D1+D2 score between the **olesoxime** and placebo groups.[3]

## OLEOS Extension Study (NCT02628743)

An open-label extension study to evaluate the long-term safety and efficacy of **olesoxime**.

Experimental Protocol:

- Participants: Patients who had previously participated in **olesoxime** clinical trials for SMA.
- Intervention: All participants received **olesoxime**.
- Outcome Measures: Long-term safety and changes in MFM scores compared to the natural history of the disease.

## Comparison with Approved SMA Therapies

Feature	Olesoxime	Nusinersen (Spinraza®)	Onasemnogen e Abeparvovec (Zolgensma®)	Risdiplam (Evrysdi®)
Mechanism of Action	Mitochondrial permeability transition pore (mPTP) modulator.	Antisense oligonucleotide that modifies SMN2 pre- mRNA splicing to increase full- length SMN protein production.[6][7]	Adeno- associated virus vector-based gene therapy that delivers a functional copy of the SMN1 gene.[8][9]	A small molecule that modifies SMN2 splicing to increase functional SMN protein levels. [10]
Administration	Oral	Intrathecal	Intravenous (one-time)	Oral
Pivotal Trial(s)	NCT01302600	ENDEAR (infantile-onset), CHERISH (later- onset)	STR1VE (infantile-onset)	FIREFISH (infantile-onset), SUNFISH (later- onset)
Primary Efficacy Endpoint(s)	Change in MFM D1+D2 score.	Proportion of infants achieving developmental motor milestones (ENDEAR); Change in Hammersmith Functional Motor Scale-Expanded (HFMSE) score (CHERISH).	Survival without permanent ventilation and achievement of independent sitting.	Proportion of infants sitting without support (FIREFISH); Change in Motor Function Measure-32 (MFM-32) total score (SUNFISH).

Key Efficacy Results	Did not meet primary endpoint; trend towards stabilization of motor function in a subgroup.[3]	Significantly improved motor function and survival in both infantile and later-onset SMA.	Significantly improved survival and motor milestones in infantile-onset SMA.[10]	Significantly improved motor function in both infantile and later-onset SMA.
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## Clinical Trials in Amyotrophic Lateral Sclerosis (ALS)

**Olesoxime** was also investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord.

### Key Clinical Trial: NCT00868166

This was a Phase 2/3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of **olesoxime** in ALS patients.

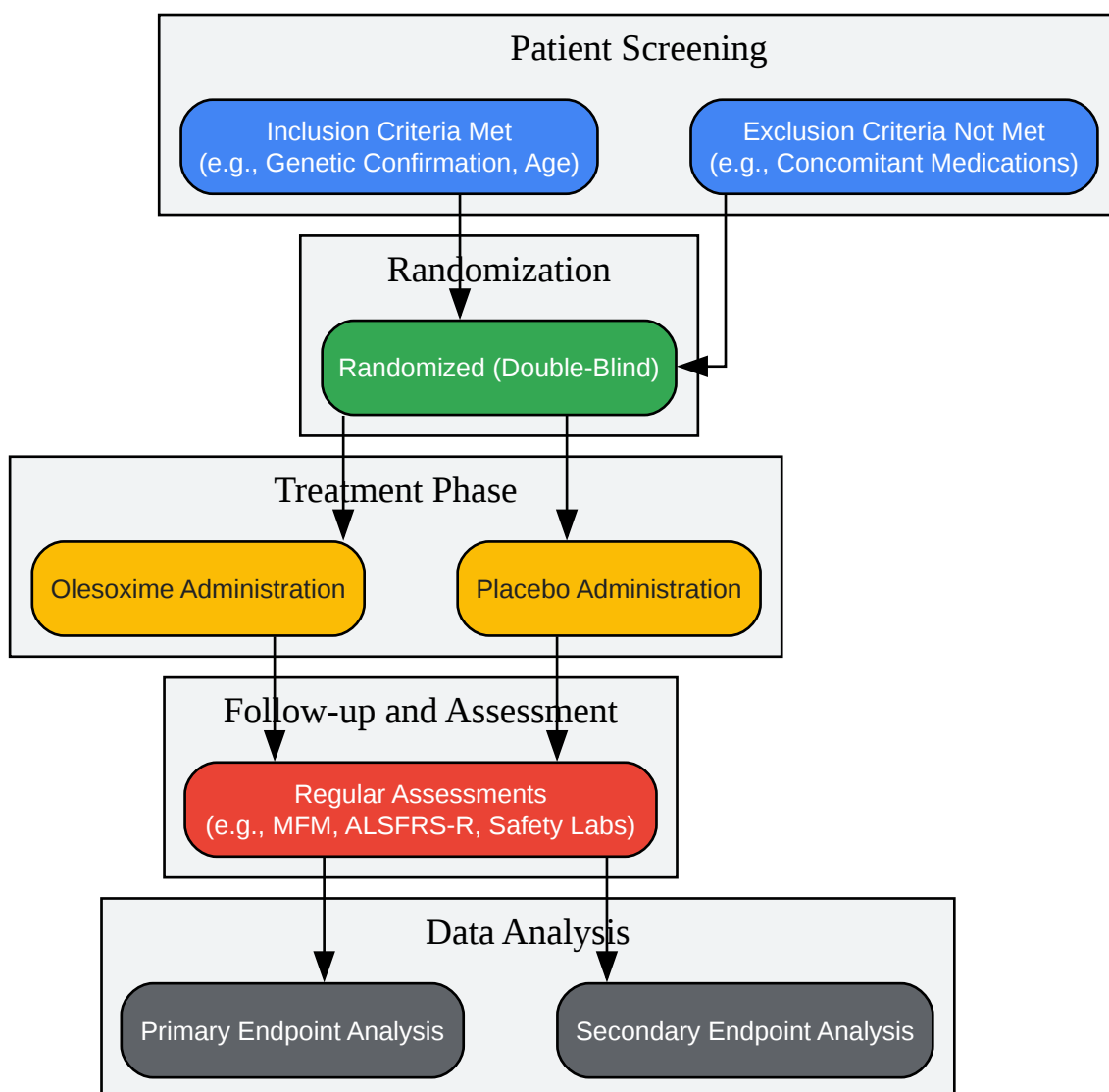
Experimental Protocol:

- Participants: 512 patients with probable or definite ALS.
- Intervention: **Olesoxime** (330 mg daily) or placebo, in addition to the standard of care, riluzole.
- Primary Outcome Measure: 18-month survival.
- Secondary Outcome Measures: Rate of decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, a validated questionnaire that assesses disability in 12 domains of function (speech, salivation, swallowing, handwriting, cutting food, dressing/hygiene, turning in bed, walking, climbing stairs, dyspnea, orthopnea, and respiratory insufficiency).[6] Each item is scored from 4 (normal) to 0 (no function).[6]
- Statistical Analysis: The primary analysis was a time-to-event analysis of survival. Secondary analyses included comparing the slope of decline in ALSFRS-R scores between the two groups.

## Comparison with Approved ALS Therapies

Feature	Olesoxime	Riluzole (Rilutek®)	Edaravone (Radicava®)	Sodium Phenylbutyrate and Taurursodiol (Relyvrio™)
Mechanism of Action	Mitochondrial permeability transition pore (mPTP) modulator.	Glutamate antagonist, thought to reduce motor neuron damage.	Free radical scavenger that is believed to reduce oxidative stress. <a href="#">[2]</a> <a href="#">[4]</a>	Believed to reduce neuronal death by inhibiting endoplasmic reticulum and mitochondrial stress.
Administration	Oral	Oral	Intravenous	Oral
Pivotal Trial(s)	NCT00868166	Multiple trials	MCI186-19	CENTAUR
Primary Efficacy Endpoint(s)	18-month survival.	Survival	Change in ALSFRS-R score.	Rate of decline in ALSFRS-R score.
Key Efficacy Results	No significant difference in survival compared to placebo.	Modest increase in survival (approximately 2-3 months).	Showed a slowing of functional decline in a select group of patients.	Significantly slowed the rate of decline in ALSFRS-R score.

## Experimental Workflow: Olesoxime Clinical Trials



General workflow of Olesoxime clinical trials.

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Caption: **Olesoxime** Clinical Trial Workflow.

## Conclusion

The clinical development of **olesoxime** for neurodegenerative diseases has not demonstrated statistically significant efficacy in pivotal trials for either SMA or ALS. In SMA, while the primary endpoint was not met, some secondary analyses suggested a potential for motor function stabilization, though this was not confirmed in a long-term extension study. In ALS, **olesoxime**

did not improve survival compared to placebo. Despite its well-tolerated safety profile, the lack of robust efficacy has led to the discontinuation of its clinical development for these indications.

This comparative guide highlights the challenges in developing treatments for complex neurodegenerative diseases. While **olesoxime**'s mechanism of targeting mitochondrial dysfunction remains a scientifically valid approach, future research may need to explore more potent modulators of this pathway or combination therapies. The data from the **olesoxime** trials, however, provide valuable insights for the design of future studies in these patient populations.

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## References

- 1. pod-nmd.org [pod-nmd.org]
- 2. Psychometric Characteristics of the Motor Function Measure in Neuromuscular Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MFM - I-Motion [institut-myologie.org]
- 4. ALS Functional Rating Scale - Revised - Wikipedia [en.wikipedia.org]
- 5. Learn more about mfm - MFM - nmd [mfm-nmd.org]
- 6. alspathways.com [alspathways.com]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) [mdcalc.com]
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